Bis(4-bromophenyl)(phenyl)phosphane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-bromophenyl)-phenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTRLZHQNYWEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438760 | |
| Record name | bis(4-bromophenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84591-80-0 | |
| Record name | bis(4-bromophenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. However, no published crystal structure for Bis(4-bromophenyl)(phenyl)phosphane is currently available in open-access crystallographic databases. Such a study would provide unequivocal evidence for its molecular geometry, conformation, and packing in the solid state.
In the absence of experimental data, the expected molecular geometry of this compound can be inferred from related structures. The central phosphorus atom would be expected to adopt a trigonal pyramidal geometry. Key structural parameters that would be determined from a crystal structure include:
P-C bond lengths: The lengths of the bonds between the phosphorus atom and the carbon atoms of the phenyl and bromophenyl rings.
C-P-C bond angles: The angles between the three phenyl/bromophenyl groups attached to the phosphorus atom, which would define the extent of the pyramidalization at the phosphorus center.
C-Br bond lengths: The lengths of the bonds between the carbon and bromine atoms on the bromophenyl rings.
Torsional angles: The rotational orientation of the three aromatic rings with respect to the phosphorus atom.
A hypothetical data table for such findings is presented below.
Interactive Data Table: Hypothetical Bond Lengths and Angles for this compound
| Parameter | Expected Value Range | Notes |
| P-C(phenyl) | 1.82 - 1.84 Å | Based on similar triphenylphosphine (B44618) derivatives. |
| P-C(bromophenyl) | 1.82 - 1.84 Å | Electronic effects of the bromine may cause slight deviations. |
| C-Br | 1.89 - 1.91 Å | Typical for aryl bromides. |
| C-P-C Angle | 100 - 105° | Influenced by the steric bulk of the aryl groups. |
This table is for illustrative purposes only and is not based on experimental data for the title compound.
A crystallographic study would provide essential data regarding the crystal system, space group, and unit cell dimensions. This information dictates the symmetry of the crystal lattice and the arrangement of molecules within it.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
This table is for illustrative purposes only and is not based on experimental data for the title compound.
Analysis of the crystal structure would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces, halogen bonding (involving the bromine atoms), and potential π-π stacking between the aromatic rings. These interactions govern the crystal packing and influence the material's bulk properties.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping
To further dissect the intermolecular contacts, Hirshfeld surface analysis would be a valuable tool. This computational technique maps the regions of close contact between molecules in a crystal, providing a quantitative breakdown of the different types of interactions. However, without a crystal structure, a Hirshfeld surface analysis cannot be performed.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are essential for confirming the identity and purity of a compound and can provide structural insights. While commercial suppliers indicate the availability of spectroscopic data such as NMR, detailed and publicly archived spectra for this compound are not readily found.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra would be crucial for confirming the connectivity of the molecule. The ³¹P NMR spectrum, in particular, would show a characteristic chemical shift for a triarylphosphine.
Infrared (IR) Spectroscopy: An IR spectrum would reveal the characteristic vibrational modes of the phenyl and bromophenyl groups, as well as the P-C bonds.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (420.08 g/mol ).
Computational Chemistry Approaches to Structure
In the absence of experimental structural data, computational methods such as Density Functional Theory (DFT) could provide valuable theoretical insights into the geometry, electronic structure, and spectroscopic properties of this compound. However, no such computational studies have been published in the scientific literature for this specific molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It has become a standard method for the geometry optimization of molecules, allowing for the precise calculation of ground-state structures and their corresponding energies. DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov
For triarylphosphines, the geometry around the central phosphorus atom is typically pyramidal. The introduction of substituents on the phenyl rings, such as the bromo groups in this compound, can induce subtle but significant changes in these parameters due to electronic and steric effects. The geometry optimization process within a DFT framework seeks the lowest energy conformation of the molecule. beilstein-journals.org Functionals like B3LYP and PBE0 are commonly employed for such calculations, often paired with basis sets like 6-311G or def-TZVP to provide a balance of computational cost and accuracy. beilstein-journals.org
Table 1: Representative Geometric Parameters of Triarylphosphines from Computational Studies
| Parameter | Typical Value Range | Significance |
| P-C Bond Length | 1.83 - 1.85 Å | Indicates the strength and nature of the phosphorus-carbon bond. |
| C-P-C Bond Angle | 101° - 104° | Defines the pyramidal geometry at the phosphorus center. |
| C-C Bond Length (Aryl) | ~1.40 Å | Standard aromatic carbon-carbon bond length. |
| C-Br Bond Length | ~1.90 Å | Reflects the carbon-bromine bond characteristics. |
| C-P-C-C Dihedral Angle | Variable | Describes the twist of the aryl rings relative to the P-C bond. |
Note: The values in this table are representative and derived from general knowledge of triarylphosphine structures and DFT studies on analogous compounds. They serve as an illustration of the expected values for this compound.
Analysis of Conformational Preferences and Steric Parameters
Triarylphosphines are not static molecules; they exhibit conformational flexibility, primarily through the rotation of the aryl rings around the P-C bonds. The stable conformation of these molecules is typically a "propeller-like" arrangement, where the three aryl rings are twisted in the same direction. rsc.org This conformation minimizes the steric hindrance between the ortho-hydrogens of the adjacent phenyl rings. DFT calculations are instrumental in mapping the potential energy surface of these rotations and identifying the most stable conformers. rsc.org
The steric bulk of a phosphine (B1218219) ligand is a critical factor in its coordination chemistry and catalytic activity. This property is quantitatively described by steric parameters, most notably the Tolman cone angle (θ). libretexts.orgacs.org The Tolman cone angle is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the outermost atoms of the ligand. libretexts.org DFT-optimized geometries are now routinely used to calculate more precise "exact cone angles" for the lowest energy conformer. rsc.org
Table 2: Representative Steric Parameters for Related Phosphine Ligands
| Phosphine Ligand | Tolman Cone Angle (θ) | Reference |
| Triphenylphosphine (PPh₃) | 145° | libretexts.org |
| Tri(p-tolyl)phosphine | 145° | libretexts.org |
| Tri(o-tolyl)phosphine | 194° | libretexts.org |
| Tricyclohexylphosphine (PCy₃) | 170° | libretexts.org |
Note: This table provides established Tolman cone angles for common phosphine ligands to provide context for the likely steric bulk of this compound. The para-substitution in the target compound suggests its cone angle would be similar to that of triphenylphosphine.
Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the coordination chemistry of the compound this compound to generate a thorough and detailed article as per the requested outline.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres strictly to the provided outline without resorting to speculation or including information on other, related phosphine ligands, which would violate the specific constraints of the request. Further research and publication on the coordination chemistry of this compound are needed before a comprehensive article on this topic can be written.
Coordination Chemistry and Ligand Properties of Bis 4 Bromophenyl Phenyl Phosphane
Ligand Design Principles in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
The design of ligands for MOFs and supramolecular assemblies is a cornerstone of crystal engineering. The ability to control the self-assembly of molecular components into well-defined, extended networks underpins the creation of materials with desired properties, such as porosity for gas storage or catalytic activity. The selection of a ligand is guided by several key principles, including its coordination geometry, the nature and directionality of its donor sites, and the presence of functional groups that can influence intermolecular interactions.
Phosphine (B1218219) ligands, such as Bis(4-bromophenyl)(phenyl)phosphane, are of particular interest in this field. The phosphorus atom provides a soft donor site that can coordinate to a variety of metal centers. The pyramidal geometry at the phosphorus atom, along with the bulky and irregular shapes of the aryl substituents, can direct the formation of unique and often complex three-dimensional structures.
The presence of bromine atoms on the phenyl rings of this compound introduces several important design considerations. The electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the phosphorus donor atom, thereby influencing the strength of the metal-phosphine bond. Furthermore, the bromine substituents provide potential sites for secondary interactions, most notably halogen bonding. This directional, non-covalent interaction can play a crucial role in the self-assembly process, guiding the arrangement of the ligands and metal nodes into specific architectures. These halogen bonds can act in concert with other non-covalent forces, such as π-π stacking and van der Waals interactions, to stabilize the resulting supramolecular framework.
While specific research detailing the incorporation of this compound into MOFs is not yet prevalent in publicly accessible literature, the principles of using functionally similar ligands are well-established. For instance, studies on other halogenated phosphine ligands demonstrate their utility in constructing robust frameworks. The bromo-substituents can be envisioned to either participate in the formation of the primary network through halogen bonding or to decorate the pores of the MOF, imparting specific chemical properties to the internal surface.
In the broader context of supramolecular chemistry, this compound can act as a versatile building block. Its ability to engage in both coordination bonds via the phosphorus atom and halogen bonds via the bromine atoms makes it a candidate for the construction of multi-component co-crystals and other complex assemblies. The interplay between these different types of interactions can lead to the formation of novel solid-state structures with potentially interesting photophysical or electronic properties.
The table below summarizes the key molecular features of this compound that are pertinent to its role in the design of coordination-based materials.
| Property | Description | Implication in Material Design |
| Chemical Formula | C₁₈H₁₃Br₂P | Defines the elemental composition and molecular weight. |
| Structure | A central phosphorus atom bonded to one phenyl group and two 4-bromophenyl groups. | The trigonal pyramidal geometry around the phosphorus atom influences the directionality of coordination bonds. The aryl groups provide steric bulk. |
| Donor Atom | Phosphorus(III) | Acts as a soft Lewis base, suitable for coordinating to a range of transition metal ions. |
| Functional Groups | Two bromo-substituents at the para-position of two phenyl rings. | The electron-withdrawing nature of bromine modifies the electronic properties of the phosphine. The bromine atoms can act as halogen bond donors. |
Catalytic Applications of Bis 4 Bromophenyl Phenyl Phosphane and Its Metal Complexes
Homogeneous Catalysis
As a ligand for transition metals, particularly palladium and nickel, Bis(4-bromophenyl)(phenyl)phosphane can be utilized in a variety of homogeneous catalytic reactions. The presence of two electron-withdrawing bromo substituents on the phenyl rings modulates the electronic properties of the phosphorus atom, influencing the stability and reactivity of the resulting metal complexes.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful tool for the formation of carbon-carbon bonds. libretexts.orggre.ac.uk The efficiency of this reaction is highly dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. While direct studies detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in readily available literature, its structural analogue, (4-bromophenyl)diphenylphosphine (B1581179) oxide, has been utilized in such couplings. This suggests that the corresponding phosphine is a viable ligand for these transformations.
In a typical Suzuki-Miyaura reaction, the phosphine ligand plays a crucial role in the catalytic cycle by facilitating the oxidative addition of the organohalide to the Pd(0) center and the subsequent reductive elimination of the final product. The electronic properties of this compound, with its electron-withdrawing bromo groups, would be expected to influence these steps. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, palladium catalysts with phosphine ligands such as triphenylphosphine (B44618) have been employed. mdpi.com The use of this compound in such a system could potentially modulate the reactivity and selectivity of the coupling.
The following table provides a representative example of a Suzuki-Miyaura reaction where a related phosphine ligand is employed, illustrating the general conditions for such transformations.
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |
Data sourced from a study on the Suzuki-Miyaura reaction of a substituted pyrimidine, illustrating typical reaction conditions. mdpi.com
Methoxycarbonylation Reactions
For instance, palladium complexes with various triarylphosphine ligands are effective catalysts for the methoxycarbonylation of arylboronic acids using O-methyl S-aryl thiocarbonates as the esterification agent. organic-chemistry.org The electron-withdrawing nature of the bromo substituents in this compound would likely result in a more electrophilic palladium center, which could affect the rates of CO insertion and subsequent methanolysis.
The table below shows typical conditions for a palladium-catalyzed methoxycarbonylation reaction with a phosphine ligand.
| Substrate | Catalyst | Ligand | Promoter | Solvent | Yield (%) |
| 4-Tolylboronic acid | Pd(OAc)₂ | Tri(2-furyl)phosphine | CuTC | 1,4-Dioxane | 80 |
This table represents a palladium-catalyzed methoxycarbonylation of an arylboronic acid, showcasing the role of a phosphine ligand. organic-chemistry.org
Electrochemical Catalysis (e.g., C(sp²)–C(sp³), C(sp²)–C(sp²), C–N Cross-Coupling)
Electrochemical methods in catalysis offer a sustainable alternative to conventional chemical reductants and oxidants. Nickel-catalyzed electrochemical cross-coupling reactions have emerged as a powerful tool for the formation of various chemical bonds. nih.govrsc.orgacs.org In these reactions, phosphine ligands are crucial for stabilizing the nickel catalyst and modulating its reactivity.
For instance, in the electrochemical reductive cross-coupling of alkyl halides with alkyl tosylates, the choice of ligand can influence the reaction outcome. acs.org Although direct application of this compound in this context is not explicitly documented, its properties as a triarylphosphine suggest its potential as a supporting ligand for the nickel catalyst. The electrochemical reduction of a Ni(II) precursor in the presence of a phosphine ligand generates the active Ni(0) or Ni(I) species that drives the catalytic cycle.
The following table illustrates a nickel-catalyzed electrochemical cross-coupling reaction, highlighting the general components of such a system.
| Alkyl Halide | Alkyl Tosylate | Catalyst | Ligand | Electrolyte | Yield (%) |
| 1-Bromooctane | Octyl tosylate | NiBr₂·glyme | 4-Methoxypicolinimidamide | TBABr | 65 |
This table provides an example of a nickel-catalyzed electrochemical cross-coupling, demonstrating the reaction setup. acs.org
Similarly, electrochemical C–N cross-coupling reactions can be facilitated by nickel catalysts supported by phosphine ligands. The electron-withdrawing nature of this compound could potentially enhance the stability of the nickel catalyst under electrochemical conditions.
Photochemical Catalysis
Photoredox catalysis, often in combination with transition metal catalysis, has opened new avenues for chemical transformations under mild conditions. nih.gov In dual photoredox/nickel catalysis, a photocatalyst absorbs light to initiate an electron transfer process, which then engages with a nickel-catalyzed cross-coupling cycle. Phosphine ligands are essential in this dual catalytic system to control the reactivity of the nickel center.
For example, metallaphotoredox C-N cross-coupling has been achieved using donor-acceptor cyanoarenes as photocatalysts in the presence of a nickel source. unimi.it While a specific phosphine ligand was not explicitly required in all cases in this study, the addition of phosphine ligands is a common strategy to enhance the efficiency and scope of such reactions. The electronic properties of this compound could influence the stability and redox properties of the nickel intermediates in the catalytic cycle.
The table below outlines the components of a representative photoredox/nickel-catalyzed C-N cross-coupling reaction.
| Aryl Halide | Amine | Photocatalyst | Nickel Catalyst | Solvent | Yield (%) |
| 4-Bromobenzotrifluoride | Morpholine | 3DPA2FBN | NiCl₂·glyme | 1,4-Dioxane | 85 |
This table showcases a photoredox-mediated C-N cross-coupling reaction, illustrating the key components of the catalytic system. unimi.it
Nucleophilic Phosphine Organocatalysis
In the absence of a metal, tertiary phosphines can act as nucleophilic organocatalysts, initiating reactions by adding to electrophilic starting materials to form reactive zwitterionic intermediates. nih.govmurraystate.edu The nucleophilicity of the phosphine is a key determinant of its catalytic activity in these transformations.
Reactions of Allenes and Alkynes
Nucleophilic phosphines catalyze a variety of reactions of activated allenes and alkynes, leading to the formation of carbo- and heterocyclic compounds. nih.govnih.gov The initial step in these reactions is the nucleophilic addition of the phosphine to the allene (B1206475) or alkyne, generating a phosphonium (B103445) enolate or a vinylphosphonium ylide intermediate. The reactivity of the phosphine is paramount in this step.
This compound, being a triarylphosphine with electron-withdrawing bromo substituents, is expected to be less nucleophilic than triphenylphosphine. This reduced nucleophilicity can have a significant impact on its catalytic efficacy. In some cases, a less nucleophilic phosphine may be beneficial, potentially leading to increased selectivity or preventing undesired side reactions. For instance, in the [4+2] annulation of allenes with ketimines, triarylphosphines with electron-withdrawing groups have been shown to increase reaction efficiency. nih.gov
The general mechanism for the phosphine-catalyzed annulation of an allene with an electrophile is depicted below, highlighting the initial nucleophilic attack of the phosphine.
The following table provides an example of a phosphine-catalyzed reaction of an allene, demonstrating the types of transformations that can be achieved.
| Allene | Electrophile | Phosphine Catalyst | Product | Yield (%) |
| Ethyl 2,3-butadienoate | N-Tosyl-p-tolualdimine | PPh₃ | 2,5-cis-disubstituted pyrroline | 95 |
This table illustrates a phosphine-catalyzed [3+2] annulation of an allene with an imine, a classic example of nucleophilic phosphine organocatalysis. nih.gov
Asymmetric Variants with Chiral Phosphines
The development of chiral phosphine ligands has been a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. d-nb.infonih.gov The primary strategy involves the introduction of chirality into the phosphine ligand, which then coordinates to a metal center, creating a chiral catalytic environment. This chiral environment can differentiate between enantiotopic faces, atoms, or groups of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.
Commonly, chirality is introduced in phosphine ligands in several ways:
P-Chirogenic Phosphines: In these ligands, the phosphorus atom itself is a stereocenter. The synthesis of P-chirogenic phosphines can be challenging but has led to highly effective ligands for a variety of asymmetric transformations. nih.govliv.ac.ukresearchgate.net
Ligands with Chiral Backbones: Many successful chiral phosphines derive their chirality from a chiral backbone, often synthesized from readily available chiral pool starting materials. Ligands like DIOP, CHIRAPHOS, and BINAP are classic examples. d-nb.infotcichemicals.com
Planar and Axial Chirality: Some ligands possess planar or axial chirality, as seen in certain ferrocene-based phosphines and biaryl diphosphines like BINAP, respectively.
While there is a vast body of research on the synthesis of chiral phosphines, the use of this compound as a direct precursor for such ligands is not prominently reported. The synthetic routes to chiral phosphines typically involve the assembly of the chiral scaffold followed by phosphination or the resolution of racemic phosphines. nih.govliv.ac.uk The functionalization of the bromo-substituents on the phenyl rings of this compound could theoretically be a route to introduce chiral moieties. For instance, cross-coupling reactions could be envisioned to attach chiral groups. However, the scientific literature does not currently provide specific examples or detailed studies of this approach leading to effective chiral ligands for asymmetric catalysis.
The effectiveness of a chiral phosphine ligand in asymmetric catalysis is highly dependent on its steric and electronic properties, which influence the stability of the metal complex and the transition states of the catalytic cycle. d-nb.infoliv.ac.uk The enantioselectivity of a reaction is often dictated by subtle differences in the energies of the diastereomeric transition states, which are influenced by the precise three-dimensional structure of the chiral ligand.
Comparative Studies with Other Phosphine Ligands in Catalytic Performance
The evaluation of a new phosphine ligand's efficacy is typically established through comparative studies with well-known, benchmark ligands in various catalytic reactions. These studies are crucial for identifying the strengths and weaknesses of a particular ligand and for understanding the structure-activity relationships that govern catalytic performance. Common cross-coupling reactions used for such comparisons include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
A comparative study would typically involve screening a range of phosphine ligands under identical reaction conditions for a specific transformation. The performance of the catalysts is then evaluated based on several key metrics:
Yield of the desired product: This is a primary measure of the catalyst's efficiency.
Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify the catalyst's activity and stability, indicating the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively.
Selectivity: This includes chemo-, regio-, and stereoselectivity. In the context of cross-coupling reactions, high selectivity for the desired product over side products is critical.
Reaction Conditions: The ability of a catalyst to perform under mild conditions (e.g., lower temperatures, lower catalyst loadings) is a significant advantage.
While comprehensive comparative studies directly featuring this compound are not readily found in the literature, we can infer its potential behavior based on its structure. As a triarylphosphine, its performance would likely be compared to other common triarylphosphines like triphenylphosphine (PPh₃) and its electronically modified derivatives. The presence of two bromo-substituents on the phenyl rings of this compound makes it more electron-deficient than triphenylphosphine. This electronic modification can influence the rates of oxidative addition and reductive elimination steps in a catalytic cycle.
A hypothetical comparative study involving a palladium complex of this compound in a Suzuki-Miyaura coupling reaction might be benchmarked against catalysts bearing ligands such as triphenylphosphine, tri(o-tolyl)phosphine, and more specialized Buchwald-type ligands. The data from such a study would be instrumental in positioning this compound within the broader landscape of phosphine ligands.
Below is a hypothetical data table illustrating how the results of such a comparative study might be presented.
Hypothetical Comparative Performance of Phosphine Ligands in a Suzuki-Miyaura Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1 | 80 | 12 | Data not available |
| Triphenylphosphine | 1 | 80 | 12 | 75 |
| Tri(o-tolyl)phosphine | 1 | 80 | 12 | 85 |
| XPhos | 0.5 | Room Temp | 4 | 98 |
| SPhos | 0.5 | Room Temp | 4 | 99 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Without direct experimental data from such comparative studies, the specific advantages or disadvantages of using this compound in catalysis relative to other phosphine ligands remain speculative. Future research in this area would be invaluable in elucidating its catalytic potential.
Mechanistic Investigations in Reactions Involving Bis 4 Bromophenyl Phenyl Phosphane
Elucidation of Reaction Pathways via Spectroscopic and Computational Methods
Spectroscopic techniques, notably ³¹P NMR spectroscopy, are powerful tools for probing the coordination of phosphine (B1218219) ligands to metal centers and identifying key intermediates in a catalytic cycle. For palladium-catalyzed reactions involving triarylphosphines, distinct chemical shifts in the ³¹P NMR spectrum can signify the formation of various palladium-phosphine complexes, such as the initial Pd(0)-ligand complex, oxidative addition products (e.g., Pd(II)-aryl-halide-phosphine complexes), and other transient species.
While specific ³¹P NMR data for complexes of bis(4-bromophenyl)(phenyl)phosphane are not extensively documented in publicly available literature, studies on closely related phosphine ligands provide valuable insights. For instance, the complexation of 1,1'-bis(diphenylphosphino)ferrocene (DPPF) with palladium(II) acetate (B1210297) has been studied using ³¹P NMR, revealing a slow exchange between the free and complexed ligand on the NMR timescale. nih.gov This allows for the observation of separate signals and the determination of complex stoichiometry and formation constants. nih.gov Similar studies on this compound would be expected to show the formation of well-defined palladium complexes, with the electron-withdrawing bromo-substituents influencing the electron density at the phosphorus and, consequently, the ³¹P NMR chemical shifts.
Table 1: Representative Spectroscopic and Computational Data for Triarylphosphine Ligands in Catalysis (Analogous Systems)
| Method | Ligand System | Observation/Calculation | Significance |
| ³¹P NMR Spectroscopy | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) / Pd(II) | Separate signals for free and complexed ligand, allowing for determination of formation constants. nih.gov | Demonstrates the utility of ³¹P NMR in quantifying ligand-metal interactions. |
| DFT Calculations | Various Phosphines | Prediction of ³¹P NMR chemical shifts and energetic profiles of catalytic cycles. uni-muenchen.de | Provides a theoretical framework for understanding reaction mechanisms and catalyst behavior. |
| Cyclic Voltammetry | (p-cymene)RuCl₂(PAr³ₓ) | Ru(III/II) reduction potential is influenced by para-substituents on the triarylphosphine. acs.org | Shows the electronic effect of substituents on the redox properties of the metal center. |
Note: This table presents data for analogous phosphine systems to infer the expected behavior of this compound due to the limited availability of direct experimental data for the target compound.
Kinetic Studies of Catalytic Cycles
While specific kinetic data for reactions employing this compound are scarce, studies on similar triarylphosphine ligands in Heck and Suzuki-Miyaura reactions offer a general framework. For the Heck reaction, kinetic studies have shown that the rate can be weakly dependent on the concentrations of both the aryl iodide and the alkene, suggesting that migratory insertion can be the turnover-limiting step. researchgate.net However, the nature of the phosphine ligand can significantly influence the kinetics. An excess of a ligand like triphenylphosphine (B44618) can inhibit the reaction, indicating that ligand dissociation is necessary to generate a catalytically active species. researchgate.net
In the context of the Ullmann cross-coupling reaction, a study on a biphenyl-based phosphine system revealed that the nature of substituents on the aryl bromide affects the rate-determining step. Electron-withdrawing substituents were found to decrease the rate of the oxidative addition step, making it the rate-determining step. Conversely, electron-donating groups increased the rate of oxidative addition, leading to the reductive elimination step becoming rate-determining. Given the electron-withdrawing nature of the bromine atoms in this compound, it is plausible that in reactions like the Ullmann coupling, the oxidative addition step would be significantly influenced and potentially become rate-limiting.
Table 2: Summary of Kinetic Findings in Palladium-Catalyzed Reactions with Triarylphosphine Ligands (Analogous Systems)
| Reaction | Ligand System | Key Kinetic Observation | Implication for the Rate-Determining Step |
| Heck Reaction | Triphenylphosphine | Inhibition by excess ligand; weak dependence on substrate concentrations. researchgate.net | Migratory insertion can be turnover-limiting. |
| Ullmann Coupling | Biphenyl-based Phosphine | Electron-withdrawing groups on aryl bromide slow the reaction. | Oxidative addition becomes the rate-determining step. |
| Ullmann Coupling | Biphenyl-based Phosphine | Electron-donating groups on aryl bromide accelerate oxidative addition. | Reductive elimination becomes the rate-determining step. |
Note: This table is based on findings for analogous phosphine systems and reaction types to hypothesize the kinetic behavior of this compound.
Role of Phosphine Oxidation/Reduction in Catalytic Mechanisms
The redox stability of phosphine ligands is a critical factor in their performance, as oxidation of the phosphine to the corresponding phosphine oxide leads to catalyst deactivation. Triarylphosphines are generally more resistant to oxidation compared to their trialkylphosphine counterparts. nih.gov However, under certain catalytic conditions, especially at elevated temperatures, phosphine oxidation can occur.
The oxidation of triarylphosphines can proceed through various pathways. One-electron oxidation of a triarylphosphine can lead to the formation of a radical cation (Ar₃P•⁺). researchgate.net This radical cation can then react with molecular oxygen to form a peroxyl radical cation, which can ultimately lead to the formation of the phosphine oxide. researchgate.net The electronic properties of the substituents on the aryl rings influence the rate of this process. researchgate.net
In some catalytic cycles, the P(III)/P(V) redox couple of the phosphine itself is proposed to be an integral part of the mechanism, a concept known as phosphine redox catalysis. unishivaji.ac.in In these cases, the phosphine is intentionally oxidized and then regenerated in situ by a reducing agent. unishivaji.ac.in This approach is employed to make reactions that traditionally require stoichiometric amounts of phosphine, such as the Wittig or Mitsunobu reactions, catalytic in phosphine. unishivaji.ac.in
For this compound, the electron-withdrawing bromine atoms are expected to make the phosphorus atom less nucleophilic and therefore less susceptible to direct oxidation compared to more electron-rich triarylphosphines. However, in the context of a catalytic cycle, interaction with an oxidized metal center or radical species could still facilitate oxidation. The precise role of oxidation or potential redox cycling of this compound in specific catalytic reactions remains an area for further detailed investigation.
Synthesis and Application of Derivatives and Analogues
Bis(4-bromophenyl)phenylphosphine Sulfides and Oxides
The phosphorus center in bis(4-bromophenyl)(phenyl)phosphane is readily oxidized or sulfurized to form the corresponding phosphine (B1218219) oxide and phosphine sulfide (B99878). These transformations significantly alter the electronic properties and coordination chemistry of the molecule.
Bis(4-bromophenyl)phenylphosphine Oxide: The synthesis of bis(4-bromophenyl)phenylphosphine oxide is well-established and can be achieved through several reliable methods. A common and economically viable approach involves the oxidation of the parent phosphine. researchgate.net Alternatively, it can be synthesized via a Grignard reaction between phenylphosphine (B1580520) and a 4-bromophenyl Grignard reagent, followed by oxidation with an agent like hydrogen peroxide. researchgate.net Another reported method involves the bromination of diphenyl sulfoxide (B87167) followed by oxidation. google.com These phosphine oxides serve as crucial intermediates for creating more complex molecules, such as water-soluble phosphine precursors for catalysis. researchgate.net
Bis(4-bromophenyl)phenylphosphine Sulfide: The corresponding sulfide derivative is typically prepared through a direct reaction with elemental sulfur. The synthesis of related triarylphosphine sulfides has been achieved via a one-pot method where an organolithium compound, formed from an aryl bromide, reacts with a dichlorophosphine, followed by treatment with sublimed sulfur to yield the final product. nih.gov This method is applicable for producing a variety of phosphine sulfides. nih.gov These sulfide derivatives have proven to be particularly valuable in the field of organic electronics.
The table below summarizes common synthetic routes for these derivatives.
| Derivative | Synthetic Method | Key Reagents |
| Bis(4-bromophenyl)phenylphosphine Oxide | Oxidation of parent phosphine; Grignard reaction followed by oxidation | H₂O₂, Peroxides |
| Bis(4-bromophenyl)phenylphosphine Sulfide | Nucleophilic addition of organolithium compounds to dichlorophosphine, followed by sulfurization; Direct reaction of parent phosphine with sulfur | n-BuLi, Phenylphosphane dichloride, Elemental Sulfur (S₈) |
Pyridine-Functionalized Bis(4-bromophenyl)phosphines as Ligands
The incorporation of pyridine (B92270) moieties into phosphine structures generates powerful bidentate or polydentate ligands essential for coordination chemistry and catalysis. While specific examples detailing the functionalization of this compound with pyridine are not extensively documented, general synthetic strategies for creating pyridine-functionalized phosphines are well-established.
These syntheses often involve the reaction of an organometallic derivative of pyridine (such as a pyridyl Grignard or organolithium reagent) with a halophosphine. Conversely, a lithiated phosphine can react with a halogenated pyridine. The resulting pyridine-phosphine ligands can coordinate with transition metals to form catalysts for a variety of chemical transformations. The pyridine ring's electronic properties can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.
Chiral Derivatives and Their Applications
The development of chiral phosphine ligands has been pivotal in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While this compound itself is achiral, it can serve as a precursor or a structural motif in the design of more complex chiral ligands. The primary strategies for introducing chirality involve creating P-chiral centers (where the phosphorus atom is the stereocenter) or incorporating chiral backbones.
Prominent examples of chiral phosphine ligands used in industry and academia include those with atropisomeric biphenyl (B1667301) or binaphthyl backbones, such as SYNPHOS and DIFLUORPHOS. nih.govnih.govresearchgate.net The synthesis of these ligands often involves the coupling of phosphine oxide moieties to a pre-formed chiral scaffold, followed by a reduction step. nih.gov For instance, the synthesis of SYNPHOS involves the creation of a chiral biphenyl diphosphine oxide intermediate, which is then resolved into its separate enantiomers before being reduced to the final chiral diphosphine ligand. nih.gov These ligands are highly effective in asymmetric hydrogenation reactions catalyzed by ruthenium and other transition metals. nih.govnih.gov
The table below showcases the performance of representative chiral biphenyl diphosphine ligands in the asymmetric hydrogenation of a model ketone substrate.
| Ligand | Catalyst Precursor | Substrate | Enantiomeric Excess (ee) |
| (S)-SYNPHOS | [RuCl₂(benzene)]₂ | 2,4,4-Trimethyl-2-cyclohexenone | 96% |
| (S)-DIFLUORPHOS | [RuCl₂(benzene)]₂ | 2,4,4-Trimethyl-2-cyclohexenone | 85% |
Structural Analogues with Varying Aromatic Substitution Patterns
Varying the substitution pattern on the aromatic rings of triarylphosphines allows for the fine-tuning of their steric and electronic properties, leading to new functionalities and applications. Structural analogues of this compound can be synthesized by altering the position or nature of the substituents.
Synthetic routes often employ palladium-catalyzed cross-coupling reactions to introduce different aryl groups. researchgate.net For example, functionalized triarylphosphines can be obtained through the reaction of aryl iodides with a phosphorus source in the presence of a palladium catalyst. researchgate.net More complex structures, such as those with ortho-sulfur substitutions, can be prepared via transition-metal-free reactions involving aryne intermediates, P(O)H compounds, and elemental sulfur. chinesechemsoc.org The synthesis of poly(p-phenylene sulfide) from bis(4-bromophenyl) disulfide represents another class of related structural analogues where the phosphorus is replaced by a sulfur linkage, creating valuable polymers. researchgate.net These varied synthetic methods provide access to a vast library of phosphine analogues with tailored properties. rsc.orgnih.gov
Incorporation into Organic Light-Emitting Diode (OLED) Host Materials
Derivatives of this compound, particularly its oxide and sulfide forms, have emerged as highly promising materials for use in Organic Light-Emitting Diodes (OLEDs). noctiluca.euossila.com In phosphorescent OLEDs (PhOLEDs), a host material is required to dissolve the light-emitting dopant and facilitate the efficient transfer of energy to it. ep2-bayreuth.deossila.com
Phosphine oxide and phosphine sulfide moieties are particularly effective as electron-accepting groups in bipolar host materials. nih.gov These materials possess both hole-transporting (electron-donating) and electron-transporting (electron-accepting) units, which leads to a more balanced charge injection and recombination within the emissive layer of the OLED, thereby improving efficiency. nih.gov
For instance, a bipolar host material, Bis(4-(9H-carbazol-9-yl)phenyl)(phenyl)phosphine Sulfide (DCzPhPS) , was synthesized using a one-pot reaction involving 9-(4-bromophenyl)-9H-carbazole. nih.gov This material incorporates hole-transporting carbazole (B46965) units and an electron-transporting triphenylphosphine (B44618) sulfide core. nih.gov When used as a host for a blue phosphorescent emitter, the resulting OLED demonstrated high efficiency. nih.gov The high triplet energy levels of these phosphine sulfide-based hosts make them especially suitable for blue PhOLEDs, which are critical for display and lighting applications. nih.gov
The performance data for an OLED using a related phosphine sulfide host is presented below.
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Emission Color |
| CzPhPS | FIrpic | 17.5% | Blue |
This highlights the significant potential of designing host materials derived from the this compound scaffold for creating high-performance electronic devices. nih.gov
Advanced Computational and Theoretical Studies
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial, as the HOMO acts as an electron donor and the LUMO as an electron acceptor in chemical reactions.
For a phosphine (B1218219) ligand like Bis(4-bromophenyl)(phenyl)phosphane, the HOMO is typically localized on the phosphorus atom's lone pair, which is fundamental to its ability to coordinate with metal centers. The LUMO, conversely, is usually distributed over the antibonding orbitals of the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govsapub.org A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Density Functional Theory (DFT) calculations are commonly employed to determine the energies and distributions of these orbitals. researchgate.net For this compound, the introduction of electron-withdrawing bromine atoms on two of the phenyl rings is expected to lower the energy of both the HOMO and LUMO compared to triphenylphosphine (B44618), potentially influencing the ligand's donor-acceptor properties. wikipedia.org
Table 1: Illustrative FMO Analysis Data for this compound via DFT Calculation
| Parameter | Calculated Value (Illustrative) | Description |
| HOMO Energy | -5.95 eV | The energy of the highest occupied molecular orbital. The negative value indicates the energy required to remove an electron. Primarily localized on the phosphorus lone pair with some delocalization onto the phenyl rings. |
| LUMO Energy | -0.85 eV | The energy of the lowest unoccupied molecular orbital. Primarily composed of π* antibonding orbitals distributed across the bromophenyl and phenyl rings. |
| HOMO-LUMO Gap (ΔE) | 5.10 eV | The energy difference between the HOMO and LUMO. A larger gap indicates higher kinetic stability and lower chemical reactivity. sapub.org |
| Ionization Potential (I) | 5.95 eV | Estimated from HOMO energy (I ≈ -EHOMO). Represents the energy needed to detach an electron. |
| Electron Affinity (A) | 0.85 eV | Estimated from LUMO energy (A ≈ -ELUMO). Represents the energy released upon gaining an electron. |
Note: The values in this table are illustrative and based on typical DFT calculation results for similar triarylphosphines. Actual values would require specific quantum chemical computations.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, are crucial for understanding crystal packing, molecular conformation, and supramolecular assembly. scielo.org.mxnih.gov The analysis is typically based on the electron density (ρ) and its reduced density gradient (RDG).
For this compound, NCI analysis can reveal several key interactions that dictate its solid-state structure. The presence of bromine atoms allows for the formation of halogen bonds (Br···Br or Br···π), which are directional interactions that can significantly influence crystal packing. mdpi.comrsc.org Additionally, the phenyl rings can participate in π-π stacking and C-H···π interactions. rsc.orgnih.gov Visualizing these interactions via NCI plots, which use color-coded isosurfaces to indicate the type and strength of the interaction, provides a detailed map of the forces at play. nih.gov
Table 2: Potential Non-Covalent Interactions in Crystalline this compound
| Interaction Type | Interacting Groups | Typical Distance Range (Å) | Significance |
| Halogen Bonding | C-Br ··· Br-C | 3.3 - 3.7 | Influences crystal packing and thermal stability. The bromine atoms act as both halogen bond donors and acceptors. |
| π-π Stacking | Phenyl ring ··· Phenyl ring | 3.4 - 3.8 | Contributes to the stabilization of the crystal lattice through dispersive forces between aromatic rings. |
| C-H···π Interactions | Phenyl C-H ··· Phenyl ring | 2.5 - 2.9 (H to ring centroid) | A common stabilizing interaction in aromatic compounds, where the edge of one ring interacts with the face of another. nih.gov |
| Van der Waals Forces | All atoms | > 3.5 | Ubiquitous, weak attractive forces that contribute to the overall cohesion of the molecular crystal. rsc.org |
Molecular Dynamics Simulations of Ligand-Metal Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. When applied to ligand-metal complexes, MD simulations provide dynamic insights into the coordination process, the stability of the metal-ligand bond, and the conformational flexibility of the ligand. tuwien.at
For a complex formed between a metal center (e.g., Palladium or Nickel) and this compound, MD simulations can elucidate several important aspects. These simulations can track the trajectory of the ligand as it approaches and binds to the metal, revealing the preferred coordination pathways and the dynamics of solvent molecule displacement. Once the complex is formed, MD can be used to explore its conformational landscape, showing how the phenyl and bromophenyl rings rotate and flex. This is particularly important for understanding the steric environment around the metal center, which directly impacts catalytic activity. tuwien.at
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed for these simulations. tuwien.at In this approach, the reactive core, consisting of the metal atom and the phosphine ligand, is treated with accurate but computationally expensive quantum mechanics, while the surrounding solvent and counter-ions are treated with more efficient classical molecular mechanics. This allows for the simulation of large systems over nanoseconds, providing statistically meaningful data on ligand dissociation rates, binding free energies, and the influence of the solvent environment.
Prediction of Reactivity and Selectivity via Computational Models
Computational models are increasingly used to predict the performance of ligands in catalysis, saving significant time and resources compared to experimental screening. ucla.edu For phosphine ligands like this compound, these models typically correlate calculated structural and electronic parameters with experimentally observed reactivity and selectivity.
A key challenge in catalysis is predicting how the steric and electronic properties of a ligand will influence a reaction's outcome. DFT calculations can provide quantitative descriptors for these properties. Electronic effects are often quantified by the calculated HOMO energy or the Tolman Electronic Parameter (TEP), which relates to the CO stretching frequency in a reference Ni(CO)₃L complex. numberanalytics.com
Steric effects can be described by parameters like the cone angle or the percent buried volume (%Vbur). Recently, a descriptor known as the minimum percent buried volume (%Vbur(min)) has emerged as a powerful predictor of phosphine reactivity in cross-coupling reactions. ucla.edueurekalert.org This metric describes the smallest possible steric footprint of a ligand and has been shown to successfully categorize ligands as active or inactive by predicting whether they will form monoligated or bis-ligated metal complexes. eurekalert.orgresearchgate.net
By calculating these descriptors for this compound and inputting them into established quantitative structure-activity relationship (QSAR) models, one can predict its likely behavior in specific catalytic reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. researchgate.net For instance, DFT calculations can predict whether the ligand would favor oxidative addition at an Ar-Cl or Ar-OTs bond in a nickel-catalyzed reaction, guiding the design of selective catalytic systems. nih.gov
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthesis Routes for Phosphines
The synthesis of phosphine (B1218219) ligands, including "Bis(4-bromophenyl)(phenyl)phosphane," is undergoing a green transformation. Traditional methods often rely on phosphorus trihalides and organometallic reagents like Grignard or organolithium compounds, which pose environmental and safety concerns. researchgate.net The future lies in developing more sustainable and atom-economical synthetic processes. rsc.orgresearchgate.net
Key research directions include:
Catalytic C-P Bond Formation: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste and improve efficiency.
Greener Reagents and Solvents: Research is focused on using less hazardous starting materials and environmentally benign solvents. tubitak.gov.tr One strategy involves using phosphine oxides as protected intermediates, which can be reduced in the final step to the desired phosphine, avoiding potential oxidation during other synthetic modifications. researchgate.net
Expansion of Catalytic Applications to New Chemical Transformations
While established in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the full catalytic potential of "this compound" is yet to be realized. researchgate.net Its unique electronic properties, influenced by the bromo-substituents, make it a promising candidate for novel chemical transformations. researchgate.netresearcher.life
Emerging areas of application include:
C-H Activation/Functionalization: The ligand's properties may be well-suited for palladium-catalyzed reactions that directly functionalize C-H bonds, offering more efficient synthetic routes.
Asymmetric Catalysis: The development of chiral analogues of this phosphine could lead to highly effective catalysts for enantioselective reactions, a critical area in pharmaceutical synthesis. nih.gov
Photoredox and Dual Catalysis: Integrating this ligand into photoredox and dual catalytic systems could unlock new reactivity and enable previously challenging transformations.
Design of Next-Generation Ligands with Tailored Electronic and Steric Properties
The structure of "this compound" serves as an excellent platform for creating next-generation ligands. The bromine atoms act as versatile synthetic handles for post-synthesis modification, allowing for the fine-tuning of the ligand's electronic and steric characteristics to meet specific catalytic demands. umb.eduhollins.edu The ability to systematically alter substituents on the phosphorus atom is a key advantage of phosphine ligands, enabling precise control over catalyst performance. numberanalytics.comsigmaaldrich.com
Future design strategies will focus on:
Systematic Functionalization: Replacing the bromine atoms with a wide array of functional groups can modulate the ligand's electron-donating or -withdrawing nature and its steric bulk. manchester.ac.uk
Predictive Ligand Design: By creating a library of derivatives, researchers can establish clear structure-activity relationships. This data-driven approach, combining synthesis with computational analysis, will enable the rational design of ligands optimized for specific catalytic reactions, moving beyond trial-and-error methods. ucla.edu
Enhanced Catalyst Performance: Tailoring the ligand can lead to catalysts with higher activity and selectivity, even for challenging reactions involving sterically hindered substrates. researchgate.netgessnergroup.com
Below is a data table illustrating how hypothetical modifications to the "this compound" scaffold could be used to tune its properties for different catalytic applications.
| Modification (Replacing Bromine) | Expected Electronic Effect | Expected Steric Effect | Potential Application |
| Methoxy (-OCH₃) Group | Electron-donating | Minimal change | Enhancing reductive elimination |
| Trifluoromethyl (-CF₃) Group | Strongly electron-withdrawing | Moderate increase | Stabilizing electron-rich metal centers |
| tert-Butyl Group | Electron-donating (inductive) | Significant increase | Promoting oxidative addition |
| Pyridyl Group | Electron-withdrawing, provides a second coordination site | Moderate increase | Bimetallic catalysis or catalyst anchoring |
Integration into Advanced Materials Science and Supramolecular Chemistry
The utility of "this compound" extends beyond catalysis into the construction of sophisticated functional materials. Its phosphine group can coordinate with metal centers, while the bromo-phenyl rings offer sites for further reactions or directional intermolecular interactions.
Future research will explore its role as a building block in:
Metal-Organic Frameworks (MOFs): Incorporating this ligand into MOFs can create porous materials with well-defined catalytic sites. researchgate.netresearchgate.netdigitellinc.com These phosphine-functionalized MOFs combine the benefits of homogeneous catalysts, like high selectivity, with the stability and recyclability of heterogeneous catalysts. bohrium.comethz.chnih.gov
Supramolecular Assemblies: The ligand can be used to direct the self-assembly of complex structures like metal-organic cages and clusters through coordination-driven processes. rsc.orgacs.org The presence of bromine atoms also introduces the possibility of using halogen bonding to guide the formation of novel supramolecular architectures.
Functional Polymers: By incorporating the phosphine moiety into polymer chains, new materials with applications in sensing, flame retardants, or electronics can be developed.
Q & A
Q. What are the established synthetic routes for Bis(4-bromophenyl)(phenyl)phosphane, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or ligand exchange reactions. For example, aryl halides (e.g., 4-bromophenyl derivatives) react with primary or secondary phosphines under inert atmospheres (e.g., nitrogen or argon) to avoid oxidation. Solvent choice (e.g., THF or toluene) and temperature control (80–120°C) are critical for optimizing yields . Purity is often verified using ³¹P NMR spectroscopy to confirm the absence of oxidized byproducts (e.g., phosphine oxides) .
Q. How can researchers characterize the electronic and steric properties of this compound for ligand design?
- Electronic Properties : Use UV-Vis spectroscopy to assess π-accepting capabilities, supported by computational methods like DFT to map electron density distribution.
- Steric Properties : Employ Tolman’s cone angle calculations or X-ray crystallography to determine spatial hindrance . Comparative studies with analogous phosphines (e.g., triphenylphosphine) are recommended to contextualize results .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as organophosphorus compounds may release toxic gases (e.g., HBr) under decomposition .
- Storage : Store under nitrogen in airtight containers at –20°C to prevent oxidation .
Advanced Research Questions
Q. How does this compound perform as a ligand in transition-metal catalysis, and what mechanistic insights explain its reactivity?
This phosphine ligand is used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electron-deficient aryl groups enhancing oxidative addition rates. Mechanistic studies (e.g., kinetic isotope effects, in-situ NMR) reveal that bromine substituents increase metal-ligand bond stability but may slow transmetallation steps. Contrasting performance with non-brominated analogs (e.g., triphenylphosphine) highlights trade-offs between electronic effects and steric bulk .
Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound complexes?
Discrepancies often arise from:
- Impurity Effects : Trace oxygen or moisture can oxidize phosphines, altering catalytic behavior. Use Schlenk-line techniques and rigorous drying of solvents .
- Substrate Scope Limitations : Activity may vary with electron-rich vs. electron-poor substrates. Design controlled experiments with standardized substrates to isolate ligand-specific effects .
Q. How can researchers assess the environmental stability and degradation pathways of this compound?
- Hydrolytic Stability : Monitor decomposition in aqueous buffers (pH 4–10) via LC-MS to identify breakdown products (e.g., phosphine oxides, bromophenols) .
- Photodegradation : Expose to UV light (254 nm) and track degradation kinetics using GC-MS. Bromine substituents may increase resistance to photolysis compared to non-halogenated analogs .
Q. What methodologies enable the study of phosphine-ligated nanoparticle surfaces using this compound?
- Surface Adsorption : Use FT-IR or XPS to analyze binding modes (e.g., monodentate vs. bridging) on Au or Pd nanoparticles.
- Stability Tests : Perform thermogravimetric analysis (TGA) to evaluate ligand desorption temperatures, correlating with catalytic durability .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
